propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a chemical compound with the molecular formula C12H11NO4 It is a derivative of isoindoline, a heterocyclic compound that contains a nitrogen atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method involves the reaction of phthalic anhydride with propylamine under reflux conditions to form the intermediate phthalimide, which is then cyclized to form the final product .
Industrial Production Methods
Industrial production of PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, dyes, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
PROPYL 1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is unique due to its specific propyl group substitution, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic compound belonging to the class of isoindoles, specifically characterized by its dioxo structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and anti-cancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Chemical Formula : C₁₂H₁₁N₁O₄
- Molecular Weight : 233.23 g/mol
- CAS Number : 5149439
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Enzyme Inhibition
Research indicates that derivatives of isoindole compounds exhibit significant inhibition of heparanase, an endo-beta-glucuronidase implicated in tumor metastasis and angiogenesis. For instance, certain derivatives have shown IC50 values ranging from 200 to 500 nM against heparanase, demonstrating high selectivity over human beta-glucuronidase .
Anticancer Properties
Studies have suggested that compounds within this class possess anti-cancer effects, particularly through their ability to inhibit angiogenesis. The mechanism involves the disruption of processes critical for tumor growth and metastasis .
Case Study 1: Heparanase Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters explored various derivatives of 2,3-dihydro-1H-isoindole-5-carboxylic acids. Among these, this compound exhibited potent heparanase inhibition. The findings suggest that such compounds could serve as valuable tools in cancer research and therapy .
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of isoindole derivatives, this compound was tested against various bacterial strains. The results indicated moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .
Research Findings
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
propyl 1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-5-17-12(16)7-3-4-8-9(6-7)11(15)13-10(8)14/h3-4,6H,2,5H2,1H3,(H,13,14,15) |
InChI Key |
UMMGEJXVCJILAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
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